molecular formula C17H20N2OS B10863186 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea

1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea

Cat. No.: B10863186
M. Wt: 300.4 g/mol
InChI Key: LEHBAEMMVDHNSV-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea is a chemical compound belonging to the thiourea group Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea typically involves the reaction of phenol with 2,6-diisopropyl-4-chloroaniline to create an intermediate product, 2,6-diisopropyl-4-phenoxyaniline. This intermediate then reacts with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate, which subsequently reacts with butan-2-amine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea stands out due to its unique butan-2-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-butan-2-yl-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C17H20N2OS/c1-3-13(2)18-17(21)19-14-9-11-16(12-10-14)20-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,21)

InChI Key

LEHBAEMMVDHNSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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